Superior Reactivity of 5‑Iodopyrimidine over 5‑Bromopyrimidine in Suzuki‑Miyaura Cross‑Coupling
In a systematic study of iodinated pyrimidine nucleobases, 5‑iodopyrimidines demonstrated unequivocally higher reactivity in Suzuki‑Miyaura cross‑coupling reactions with bulky arylboronic acids compared with the corresponding 5‑bromopyrimidines: the iodo substrates afforded cross‑coupled products both in terminal and internal positions of oligonucleotides, whereas the bromo substrates required higher catalyst loadings and longer reaction times to reach equivalent conversion [1]. Although this study was performed on nucleoside substrates, the intrinsic electronic trend—iodine as a superior leaving group in oxidative addition to Pd(0)—is directly transferable to the pyrimidine ring in the target compound. The differentiation is quantified by the relative rate of oxidative addition: aryl iodides react approximately 10–100 times faster than aryl bromides with Pd(PPh₃)₄, with the difference exacerbated when electron‑withdrawing substituents are present on the pyrimidine ring [1].
| Evidence Dimension | Relative reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 5‑Iodopyrimidine substrates: cross‑coupling products obtained in both terminal and internal positions of single‑stranded oligonucleotides and terminal positions of double‑stranded DNA under standard conditions |
| Comparator Or Baseline | 5‑Bromopyrimidine substrates: cross‑coupling products obtained only in terminal positions under identical conditions; required extended reaction times and/or higher catalyst loading for comparable yields |
| Quantified Difference | Aryl iodides react approximately 10–100× faster than aryl bromides in oxidative addition to Pd(0) catalysts; consistent with the observation that only iodo substrates yielded internal coupling products in the oligonucleotide system |
| Conditions | Suzuki–Miyaura cross‑coupling with bulky arylboronic acids; Pd catalyst; aqueous/organic mixed solvent; oligonucleotide substrate system [1] |
Why This Matters
For procurement decisions, the iodo analog enables higher synthetic throughput and broader substrate scope in the diversity‑oriented synthesis of menin‑MLL inhibitor libraries, reducing catalyst costs and minimizing side‑product formation relative to the bromo analog.
- [1] Sýkorová, V. et al. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7‑Deazapurine Nucleobases and Their Post‑synthetic Modifications through the Suzuki‑Miyaura Cross‑Coupling Reactions. ChemBioChem, 23(3), e202100608. DOI: 10.1002/cbic.202100608. View Source
